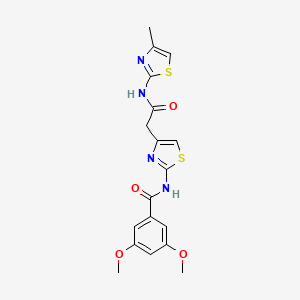

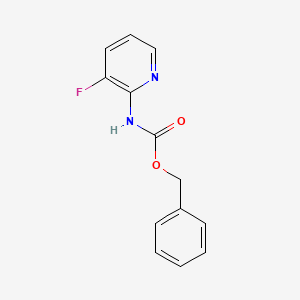

![molecular formula C19H21NO3 B3011016 2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797878-37-5](/img/structure/B3011016.png)

2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .

Molecular Structure Analysis

The compound contains an ester functional group, which consists of a carbonyl adjacent to an ether linkage. It also contains a phenyl group, which is a functional group characterized by a hexagonal planar ring of six carbon atoms .Chemical Reactions Analysis

Esters undergo hydrolysis under acidic or basic conditions to produce alcohols and acids . They can also react with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, esters generally have pleasant odors and are often responsible for the fragrant odors of fruits and flowers . They also have higher boiling points than similar-sized hydrocarbons or ethers due to their ability to form hydrogen bonds .Scientific Research Applications

Corrosion Inhibition

Research indicates the use of certain quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations support the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Palladium-Catalyzed α-Oxidation

Studies on the α-oxidation of aromatic ketones using palladium acetate as a catalyst involved various 2-(2-methylphenyl)-2-oxoethyl acetates, showing the potential of these compounds in chemical synthesis (Chen et al., 2016).

Synthesis of α-Ketoamide Derivatives

Research involving OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) demonstrated its efficiency in the synthesis of a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013).

Triphenylphosphine-Catalyzed Synthesis

Ethyl 2-arylamino-2-oxo-acetates, through a complex reaction facilitated by triphenylphosphine, can produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1 H -pyrrole-2,3-dicarboxylates, indicating a route for synthesizing complex organic structures (Yavari et al., 2002).

Solubility Studies

Solubility measurements and modeling of compounds like ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate (ACET) in various solvents have been conducted. This research aids in understanding the purification processes for such compounds (Li et al., 2016).

Safety and Hazards

properties

IUPAC Name |

[2-(3-ethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-15-5-4-6-17(11-15)20-18(21)13-23-19(22)12-16-9-7-14(2)8-10-16/h4-11H,3,12-13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTURNBFMXATFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/no-structure.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010944.png)

![1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B3010947.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3010954.png)

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)